N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Description
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a 1,3-thiazole ring substituted with a 3-nitrophenyl group.
Properties
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O3S2/c22-16(11-4-5-13-15(7-11)26-9-18-13)20-17-19-14(8-25-17)10-2-1-3-12(6-10)21(23)24/h1-9H,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSLFMMZCHASPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-nitroaniline with thiazol-2-ylamine followed by cyclization with benzothiazole-6-carboxylic acid. The reaction conditions often require the use of strong acids or bases, and the process may involve heating under reflux to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the required volumes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of nitroso derivatives or carboxylic acids.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds related to N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide exhibit potent antimicrobial activity. Studies have shown efficacy against various bacterial and fungal strains. For instance:
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| This compound | 10.0 | 20.0 |
These results suggest that structural modifications can enhance antimicrobial efficacy.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against breast cancer cell lines. In vitro studies have demonstrated the ability to inhibit cell proliferation:
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 | 15.5 |
| MDA-MB-231 | 12.8 |
The mechanism of action may involve DNA interaction and enzyme inhibition, which are critical for cancer cell survival.
Anti-inflammatory Effects
This compound has shown potential in reducing inflammation markers in various models. This property positions it as a candidate for developing new anti-inflammatory drugs.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at low concentrations compared to standard antibiotics.
Case Study 2: Anticancer Screening
In a study assessing the anticancer properties of this compound on human breast adenocarcinoma cells (MCF7), the compound demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to downstream effects in cellular pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Table 1: Key Structural Features and Pharmacological Activities
Key Observations:
- N-Containing Rings : Six-membered rings (e.g., piperidine in Compound 67, morpholine in Compound 68) confer higher inhibitory activity against kynurenine pathway enzymes compared to five-membered analogs (e.g., pyrrolidine in Compound 69) .
- Carboxamide vs. Sulfonamide : The target compound’s carboxamide group may offer distinct hydrogen-bonding interactions compared to sulfonamide derivatives (e.g., Compound 67–69), which show variable potency depending on substituents .
Key Observations:
- Microwave Synthesis: Enhanced efficiency (e.g., benzothiazepines synthesized in 20–30 minutes vs.
- Catalytic Requirements : ZnCl₂ is critical for thiazolidine derivative formation, but may introduce purification challenges .
Pharmacological and Biochemical Insights
- Neurotherapeutic Potential: Compounds with 3-nitrophenyl-thiazole motifs (e.g., Compound 67) reduce brain 3-OH-KYN and QUIN levels, indicating relevance in neurodegenerative diseases .
- Anti-inflammatory Activity : Acetamide-substituted thiazoles (e.g., Compound 6a) inhibit COX/LOX enzymes, suggesting the target compound’s carboxamide group could modulate similar pathways .
- Structural Flexibility : The pyrazole-dione hydrazone in Compound 15 highlights the role of conjugated systems in redox activity, a feature that could be explored in the target compound .
Biological Activity
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes thiazole and benzothiazole moieties, known for their diverse biological activities. The presence of the nitrophenyl group is particularly noteworthy as it may influence the compound's reactivity and biological interactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Inhibition of Tumor Growth : A study highlighted that thiazole derivatives can inhibit the growth of human breast carcinoma cells, suggesting that this compound may have similar effects. The mechanism is believed to involve the modulation of securin activity, which is crucial for cell cycle regulation and tumor progression .
- Cell Viability Studies : In vitro studies demonstrated that related thiazole compounds significantly decreased the viability of cancer cell lines such as Caco-2 (39.8% viability compared to untreated controls) and A549 cells . These results indicate a strong potential for this compound in cancer therapeutics.
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been extensively studied.
- Broad-Spectrum Activity : A series of thiazole-containing compounds were evaluated against various bacterial and fungal species. The results showed potent antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL for some derivatives .
- Specific Case Studies : In a comparative study involving several thiazole derivatives, compounds similar to this compound exhibited significant efficacy against both Gram-positive and Gram-negative bacteria as well as fungi, indicating their potential use in treating infections caused by resistant strains .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Cell Cycle Modulation : The compound may interfere with cell cycle progression in cancer cells by inhibiting key regulatory proteins involved in cell division .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazole derivatives can induce oxidative stress in microbial cells, leading to cell death .
Research Findings Summary Table
Q & A
Q. What synthetic methodologies are recommended for preparing N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide?
The synthesis typically involves coupling reactions between substituted thiazole and benzothiazole precursors. For example:
- Step 1 : Condensation of 3-nitrobenzaldehyde with thiosemicarbazide to form the thiazole core.
- Step 2 : Carboxamide linkage via coupling of the thiazole intermediate with 1,3-benzothiazole-6-carboxylic acid using EDCI/HOBt as coupling agents .
- Purification : Column chromatography (silica gel, eluent: ACN/methanol) and recrystallization (acetone) yield high-purity product.
Q. Key Characterization Data :
| Technique | Observations | Reference |
|---|---|---|
| IR | Peaks at 1621 cm⁻¹ (C=N), 1340 cm⁻¹ (NO₂) | |
| ¹H NMR | δ 6.46–8.2 (aryl-H), δ 4.21 (NH) | |
| Mass Spec | m/z 466 (M⁺) |
Q. How is the compound characterized structurally and functionally in early-stage research?
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data .
- Spectroscopic Analysis : Assign functional groups via IR (e.g., nitro stretches at 1340–1520 cm⁻¹) and confirm aromatic substitution patterns via ¹H/¹³C NMR .
- In Vitro Screening : Initial biological activity is assessed using enzyme inhibition assays (e.g., COX/LOX inhibition protocols as in related thiazoles) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies in inhibitory potency (e.g., COX-1 vs. COX-2 selectivity) may arise from:
- Experimental Design : Differences in cell models (e.g., overexpressed enzymes vs. native tissue).
- Data Validation : Use orthogonal assays (e.g., ELISA for prostaglandin quantification alongside enzymatic IC₅₀ measurements) .
- Structural Analysis : Compare substituent effects (e.g., morpholine vs. piperidine groups in analogs) using SAR studies .
Q. Example :
| Compound | Substituent | 3-OH-KYN Inhibition (%) |
|---|---|---|
| 67 | Piperidine | 24% |
| 68 | Morpholine | 64% |
| 69 | Pyrrolidine | 9% |
| Data adapted from kynurenine pathway studies . |
Q. What computational strategies predict binding interactions with target enzymes?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrophobic pockets in 15-LOX) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields).
- QSAR Models : Corrogate substituent lipophilicity (ClogP) with inhibitory activity (e.g., trifluoromethyl groups enhance metabolic stability) .
Case Study : Docking of thiazole derivatives into COX-2 revealed hydrogen bonding with Arg120 and hydrophobic interactions with Val523 .
Q. How to optimize pharmacokinetic properties while maintaining efficacy?
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to reduce CYP450-mediated oxidation .
- Solubility : Modify carboxamide substituents (e.g., polar moieties like morpholine) to enhance aqueous solubility without compromising permeability.
- In Vivo Validation : Use rodent models to measure brain/plasma ratios (e.g., intraperitoneal administration followed by LC-MS/MS quantification of target analytes) .
Q. What strategies are employed to validate target engagement in complex biological systems?
- PET Imaging : Radiolabel analogs (e.g., ¹¹C or ¹⁸F tags) for real-time tracking of biodistribution and target binding .
- Biomarker Analysis : Quantify downstream metabolites (e.g., 3-OH-KYN reduction in brain tissue via HPLC) to confirm pathway modulation .
- CRISPR Knockout Models : Validate specificity using cell lines with KO targets (e.g., COX-2 null macrophages).
Methodological Considerations
Q. How to address challenges in crystallographic refinement for this compound?
Q. What analytical techniques are critical for detecting decomposition products?
- HPLC-MS : Monitor stability under accelerated conditions (40°C/75% RH) using C18 columns and ESI-MS detection.
- TGA/DSC : Identify thermal degradation points (e.g., nitro group decomposition above 200°C).
- Forced Degradation Studies : Expose to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions .
Q. How to design a robust SAR study for derivatives of this compound?
- Core Modifications : Vary substituents at the 3-nitrophenyl (e.g., halogens, methoxy) and benzothiazole positions.
- Activity Cliffs : Synthesize analogs with incremental changes (e.g., -OCH₃ → -CF₃) to identify critical interactions.
- Data Triangulation : Combine enzymatic IC₅₀, cellular assays, and computational predictions to prioritize leads .
Q. What in vivo models are appropriate for neurotherapeutic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
